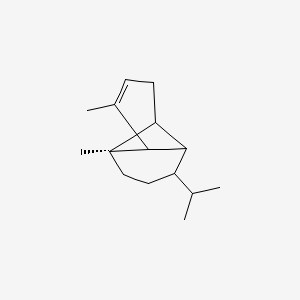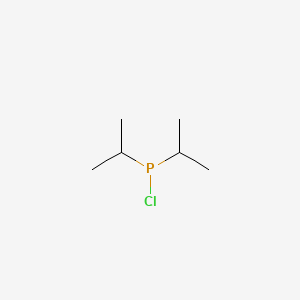
3-Quinolinecarboxylicacid, 6-fluoro-1-(2-fluoroethyl)-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Quinolinecarboxylicacid, 6-fluoro-1-(2-fluoroethyl)-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)- is a complex organic compound that belongs to the quinolone class of molecules These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylicacid, 6-fluoro-1-(2-fluoroethyl)-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)- typically involves multi-step organic reactions. The process often starts with the preparation of the quinoline core, followed by the introduction of the fluorine atoms and the pyrrole ring. Common reagents used in these reactions include fluorinating agents, such as diethylaminosulfur trifluoride (DAST), and pyrrole derivatives. The reaction conditions usually require controlled temperatures and the use of solvents like dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Quinolinecarboxylicacid, 6-fluoro-1-(2-fluoroethyl)-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological activities and properties.
Applications De Recherche Scientifique
3-Quinolinecarboxylicacid, 6-fluoro-1-(2-fluoroethyl)-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Quinolinecarboxylicacid, 6-fluoro-1-(2-fluoroethyl)-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)- involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in critical biological pathways. For example, it may act as an inhibitor of dipeptidyl peptidase IV (DPP-IV), leading to the modulation of immune responses and potential anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinolone derivatives: Such as ciprofloxacin and levofloxacin, which are well-known antibiotics.
Fluoroquinolones: Like moxifloxacin and gemifloxacin, which also contain fluorine atoms and exhibit broad-spectrum antimicrobial activity.
Uniqueness
3-Quinolinecarboxylicacid, 6-fluoro-1-(2-fluoroethyl)-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)- is unique due to its specific combination of functional groups, including the pyrrole ring and multiple fluorine atoms
Propriétés
IUPAC Name |
6-fluoro-1-(2-fluoroethyl)-4-oxo-7-pyrrol-1-ylquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O3/c17-3-6-20-9-11(16(22)23)15(21)10-7-12(18)14(8-13(10)20)19-4-1-2-5-19/h1-2,4-5,7-9H,3,6H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGCCNYXTFRUSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)CCF)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10147551 |
Source


|
| Record name | E 3604 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10147551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106221-35-6 |
Source


|
| Record name | E 3604 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106221356 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | E 3604 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10147551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-{1-Benzyl-(2S,3S)-2,3-dihydroxy-4-[3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyrylamino]-5-phenyl-pentyl}-3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyramide](/img/structure/B1205592.png)

![5-{[4-(9H-Fluoren-9-YL)piperazin-1-YL]carbonyl}-1H-indole](/img/structure/B1205595.png)






